molecular formula C9H11AsO5 B14727600 3-(4-Arsonophenyl)propanoic acid CAS No. 5410-51-5

3-(4-Arsonophenyl)propanoic acid

Cat. No.: B14727600
CAS No.: 5410-51-5
M. Wt: 274.10 g/mol
InChI Key: VZYSMUCXMZASNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Arsonophenyl)propanoic acid: is an organic compound characterized by the presence of an arsonophenyl group attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Arsonophenyl)propanoic acid typically involves the introduction of an arsonophenyl group to a propanoic acid backbone. One common method involves the reaction of 4-bromoarsonobenzene with propanoic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the successful formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Arsonophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(4-Arsonophenyl)propanoic acid involves its interaction with molecular targets, such as enzymes and proteins. The arsonophenyl group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is crucial in understanding the compound’s biological effects and potential therapeutic applications .

Comparison with Similar Compounds

Uniqueness: 3-(4-Arsonophenyl)propanoic acid is unique due to the presence of the arsonophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it valuable in specialized applications where other similar compounds may not be suitable .

Properties

CAS No.

5410-51-5

Molecular Formula

C9H11AsO5

Molecular Weight

274.10 g/mol

IUPAC Name

3-(4-arsonophenyl)propanoic acid

InChI

InChI=1S/C9H11AsO5/c11-9(12)6-3-7-1-4-8(5-2-7)10(13,14)15/h1-2,4-5H,3,6H2,(H,11,12)(H2,13,14,15)

InChI Key

VZYSMUCXMZASNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)[As](=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.